3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one
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Overview
Description
3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one is a chemical compound with the molecular formula C9H8N2O4S It is known for its unique structure, which includes a methanesulfonyl group attached to a phenyl ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one typically involves the reaction of methanesulfonyl chloride with a suitable phenyl derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts can also play a significant role in the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol: Similar structure but with a hydroxyl group instead of a ketone.
4-(Methanesulfonyl)phenylboronic acid: Contains a boronic acid group instead of an oxadiazole ring.
Uniqueness
3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one is unique due to its combination of a methanesulfonyl group and an oxadiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-4H-1,2,4-oxadiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c1-16(13,14)7-4-2-6(3-5-7)8-10-9(12)15-11-8/h2-5H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQJZAVZWHEYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739569 |
Source
|
Record name | 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40739569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918967-72-3 |
Source
|
Record name | 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40739569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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